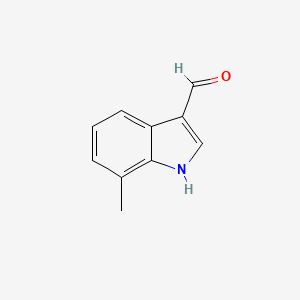

7-Methylindole-3-carboxaldehyde

描述

The exact mass of the compound 7-Methyl-1h-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFZHVVJBHGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293694 | |

| Record name | 7-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-50-0 | |

| Record name | 4771-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Indole Scaffolds in Chemical Biology and Medicinal Chemistry

The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in the fields of chemical biology and medicinal chemistry. researcher.lifeijpsr.com Its prevalence in a vast array of natural products and biologically active molecules underscores its evolutionary selection as a key structural unit for interacting with biological targets. researchgate.net

Indole derivatives exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netresearchgate.net This wide range of biological effects stems from the indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules like proteins and nucleic acids. researchgate.net Consequently, the indole nucleus serves as a foundational scaffold for the design and development of novel therapeutic agents. researcher.lifeijpsr.com Researchers continually explore the modification of the indole core to fine-tune its biological activity and create new drug candidates. nih.gov

Historical Context of Indole 3 Carboxaldehyde Derivatives in Scholarly Inquiry

The study of indole-3-carboxaldehyde (B46971) and its derivatives has a rich history rooted in the exploration of natural products and their synthetic analogues. 1H-Indole-3-carboxaldehyde itself is a key intermediate in the biosynthesis of various biologically active compounds and indole (B1671886) alkaloids. ekb.egresearchgate.netekb.eg Historically, research focused on the isolation and structural elucidation of these natural products, which often possessed interesting pharmacological properties. ekb.eg

Early synthetic efforts were directed at preparing these natural products and their derivatives to confirm their structures and to provide larger quantities for biological evaluation. researchgate.net The aldehyde functional group at the 3-position of the indole ring proved to be a particularly useful handle for chemical transformations, allowing for the construction of a wide variety of more complex molecules through reactions such as condensations, reductions, and carbon-carbon bond-forming reactions. ekb.egresearchgate.net Over time, the focus expanded to include the systematic synthesis of novel indole-3-carboxaldehyde derivatives to explore structure-activity relationships and to develop compounds with improved therapeutic potential. researchgate.netaku.edu.tr

Contemporary Research Trajectories of 7 Methylindole 3 Carboxaldehyde and Analogues

Established Synthetic Pathways for Indole-3-carboxaldehydes

The synthesis of indole-3-carboxaldehydes, including the 7-methylated variant, has traditionally relied on several well-established chemical reactions. These methods have been foundational in organic chemistry for preparing these crucial intermediates.

Vilsmeier-Haack Formylation Methodologies

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org This method is widely documented for its efficiency, economy, and mild reaction conditions. ijpcbs.com The reaction involves the use of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgnih.gov This reagent then attacks the electron-rich indole ring, primarily at the C3 position, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde. wikipedia.org

The procedure is renowned for its simplicity and high yields, often approaching quantitative levels, and produces a product of high purity. orgsyn.org It is a versatile method applicable to a wide range of indole substrates for producing various indole-3-carboxaldehyde (B46971) derivatives. google.com For instance, the reaction has been successfully applied to synthesize compounds like 6-chloro-1H-indole-3-carbaldehyde and 7-fluoro-1H-indole-3-carbaldehyde. google.com The general applicability and robustness of the Vilsmeier-Haack reaction have made it a preferred method in both laboratory-scale synthesis and for potential industrial production. google.com

Oxidative Approaches for Indole-3-carboxaldehyde Synthesis

Beyond electrophilic formylation, oxidative methods provide alternative routes to indole-3-carboxaldehydes. These strategies often utilize readily available precursors and employ various oxidizing agents. One such approach is the oxidation of gramine (B1672134), a naturally occurring indole alkaloid. researchgate.net For example, the reaction of gramine with a formylating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium (B1175870) nitrate (B79036) (CAN-SiO₂) has been shown to yield 1H-indole-3-carboxaldehyde in good yields. researchgate.net

Another significant oxidative pathway is the oxidative decarboxylation of indole-3-acetic acid (IAA). This reaction can be catalyzed by manganese(III)-salophen complexes supported on functionalized multi-wall carbon nanotubes, using sodium periodate (B1199274) as the oxidant, to produce 1H-indole-3-carboxaldehyde. researchgate.net In the realm of biosynthesis, aldehyde oxidases are involved in the oxidation of indole-3-acetaldehyde (IAAld) to indole-3-acetic acid (IAA), highlighting the biological relevance of oxidative transformations within the indole family. nih.gov Other novel oxidative C-H formylation techniques have been developed using reagents like tetramethylethylenediamine (TMEDA) as a carbon source, catalyzed by copper chloride with atmospheric oxygen as the oxidant. researchgate.net

Sustainable and Innovative Synthetic Strategies

In response to the growing demand for environmentally friendly chemical processes, recent research has focused on developing sustainable and innovative methods for the synthesis of this compound.

Metal-Organic Framework (MOF)-Catalyzed Formylation

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts in various organic transformations due to their high surface area and tunable active sites. researchgate.net Recent studies have explored the use of MOFs in combination with formylating agents like trimethyl orthoformate (TMOF) for the C-H formylation of indoles. acs.org While these methods show potential, they can be limited by factors such as a narrow substrate scope, the need for a large excess of the formylating agent, high reaction temperatures, and long reaction times. acs.org For example, copper-based MOFs have demonstrated catalytic activity in related Friedel-Crafts alkylation reactions of indoles, suggesting their potential for facilitating C-C bond formation at the indole nucleus. researchgate.net Further development in this area is aimed at overcoming the current limitations to create more efficient and versatile MOF-based catalytic systems for indole formylation.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of indole-3-carboxaldehydes, this has led to the development of cleaner, more atom-economical processes.

One notable advancement is the iron-catalyzed C3-selective formylation of indoles. organic-chemistry.org This method utilizes inexpensive and non-toxic ferric chloride (FeCl₃) as a catalyst, with formaldehyde (B43269) and aqueous ammonia (B1221849) as reagents and air as the terminal oxidant. organic-chemistry.org The process is operationally simple, avoids the use of hazardous reagents like POCl₃, and is scalable, making it a significantly greener alternative to the Vilsmeier-Haack reaction. organic-chemistry.org The reaction proceeds under mild conditions and is compatible with a variety of indole substrates, providing good to excellent yields. organic-chemistry.org

Another approach involves the use of n-tetrabutylammonium iodide (nBu₄NI) as a catalyst for the C3-selective formylation of indoles, using N-methylaniline as the formylating agent. rsc.org This method represents a move away from traditional, more hazardous reagents. Boron trifluoride diethyl etherate (BF₃·OEt₂) has also been identified as an effective catalyst for the formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source, enabling rapid and efficient synthesis. acs.org

Table 1: Comparison of Catalytic Systems in Indole Formylation

| Catalytic System | Formyl Source | Oxidant/Conditions | Key Advantages |

|---|---|---|---|

| FeCl₃ | Formaldehyde/Aqueous Ammonia | Air, 130 °C in DMF | Inexpensive, non-toxic catalyst, environmentally benign. organic-chemistry.org |

| nBu₄NI | N-methylaniline | - | Avoids traditional hazardous reagents. rsc.org |

| BF₃·OEt₂ | Trimethyl orthoformate (TMOF) | Neat conditions | Rapid, efficient, solvent-free potential. acs.org |

Synthesis of Derivatized this compound Analogues

This compound serves as a key starting material for the synthesis of a diverse array of more complex, derivatized analogues with potential applications in medicinal chemistry and materials science. cymitquimica.comscbt.com

The synthesis of these derivatives often begins with the formylation of the appropriately substituted indole core. For example, a general synthetic route to N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives starts with the Vilsmeier-Haack formylation of various indole precursors. nih.gov The resulting indole-3-carboxaldehyde is then N-methylated using sodium hydride and iodomethane. Subsequent reaction with 3,4,5-trimethoxyaniline, followed by reduction and acylation, yields the final complex amide derivatives. nih.gov

Furthermore, the synthesis of specifically functionalized analogues such as 6-Fluoro-7-methylindole-3-carboxaldehyde (B15086753) has been documented, highlighting the ability to introduce various substituents onto the indole ring system prior to or after the formylation step. sigmaaldrich.com The aldehyde functional group itself is a versatile handle for further chemical transformations, including condensations, reductions, and C-N bond-forming reactions, enabling the creation of a vast library of derivatives. researchgate.netwikipedia.org For instance, 1-Methylindole-3-carboxaldehyde is a known reactant for preparing nitroolefins, quinolinones, and various vinylindoles. sigmaaldrich.com

Table 2: Examples of Derivatized Indole-3-carboxaldehydes

| Starting Indole Derivative | Key Reagents | Product |

|---|---|---|

| Indole derivatives (1a-1k) | 1. POCl₃, DMF; 2. NaH, CH₃I | N-methylindole-3-carbaldehyde derivatives (3a-3k) nih.gov |

| 2-Fluoro-6-methyl-aniline | Vilsmeier Reagent (POCl₃/DMF) | 7-Fluoro-1H-indole-3-carbaldehyde google.com |

Construction of Hydrazone Derivatives

Hydrazone derivatives, particularly thiosemicarbazones, are an important class of compounds synthesized from indole-3-carboxaldehydes. The synthesis is typically achieved through a Schiff base condensation reaction. aku.edu.tr This method involves the reaction of an aldehyde or ketone with a thiosemicarbazide (B42300), leveraging the nucleophilic attack of the primary amine group of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde. aku.edu.tr

The general procedure for synthesizing thiosemicarbazone derivatives from this compound involves reacting it with an appropriate thiosemicarbazide (such as thiosemicarbazide, 4-ethylthiosemicarbazide, or 4,4-dimethylthiosemicarbazide) in an alcoholic solvent, often ethanol. aku.edu.tr The reaction is typically catalyzed by a small amount of acid, like acetic acid, and proceeds at room temperature to yield the desired products in high yields (often between 67% and 82%). aku.edu.tr The resulting thiosemicarbazones contain a conjugated N,N,S system, which is a key structural feature. aku.edu.tr

Table 1: Synthesis of Indole-3-carboxaldehyde Thiosemicarbazone Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Class |

| Indole-3-carboxaldehyde | Thiosemicarbazide | Acetic Acid | Ethanol | Thiosemicarbazone |

This table illustrates a general synthetic protocol applicable to this compound.

Formation of Chalcone (B49325) Hybrids

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are another significant class of derivatives synthesized from indole-3-carboxaldehydes. nih.govnih.gov The most common method for their preparation is the Claisen-Schmidt condensation, which involves an aldol (B89426) condensation between an aromatic aldehyde and an aryl ketone, followed by dehydration. nih.govnih.gov

To synthesize chalcone hybrids of this compound, the indole derivative is treated with an appropriate aryl ketone (e.g., acetophenone, 4-acetyl pyridine) in the presence of a base. nih.gov While catalytic amounts of base can be used, employing an excess often leads to higher yields. nih.gov Piperidine is a frequently used catalyst for these condensations. nih.gov Alternatively, alkali hydroxides like potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent can also effectively promote the reaction. nih.govresearchgate.net The reaction typically proceeds at temperatures ranging from room temperature to 80°C. researchgate.net

Table 2: Claisen-Schmidt Condensation for Indole-Chalcone Synthesis

| Aldehyde Component | Ketone Component | Base Catalyst | Product Class |

| This compound | Aryl Ketone (e.g., Acetophenone) | Piperidine or NaOH/KOH | Chalcone |

This table outlines the key components for the synthesis of chalcone hybrids from this compound.

Preparation of Schiff Base Analogues

Schiff bases are readily prepared through the condensation of an aldehyde with a primary amine. This reaction is a cornerstone for creating diverse molecular architectures from this compound. nih.govgoogle.com A variety of primary amines can be used, including amino acids (like histidine, glutamic acid, and leucine) and aromatic amines (like aminophenols and benzidine), to produce a range of novel heterocyclic Schiff bases. nih.govgoogle.com

The synthesis is generally straightforward, involving the mixing of equimolar amounts of this compound and the chosen amine in a suitable solvent, such as methanol (B129727) or ethanol. nih.govgoogle.com The reaction mixture is often stirred at a controlled temperature, for instance, 35°C, for several hours to ensure completion. google.com The resulting Schiff base product can then be isolated by removing the solvent and purified, often through recrystallization. google.com The formation of the characteristic imine (C=N) bond is confirmed using spectroscopic methods like IR, MS, and NMR. nih.gov

Synthesis of N-Substituted and Other Functionalized Indole-3-carboxaldehydes

Beyond derivatizing the aldehyde group, the indole ring itself can be functionalized to create more complex structures. This includes substitution at the indole nitrogen (N-substitution) and at various carbon positions of the benzene (B151609) portion of the ring.

N-Substitution: A common modification is the introduction of an arylsulfonyl group at the N1 position. This is typically achieved in a two-step process. First, the starting indole is formylated at the C3 position using a Vilsmeier-Haack reaction (POCl₃ and DMF). researchgate.net Subsequently, the resulting 3-formylindole is treated with an appropriate arylsulfonyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to yield the N-arylsulfonyl-3-formylindole. researchgate.net Mechanochemical, solvent-free methods have also been developed for synthesizing N-substituted indole-3-carboxaldehyde oximes, for example, by reacting N-substituted indole-3-carboxaldehydes with hydroxylamine (B1172632) hydrochloride and a solid base like sodium hydroxide or sodium carbonate. mdpi.com

Ring Functionalization: The indole core can be functionalized at other positions, such as C4. A palladium-catalyzed C-H functionalization reaction allows for the arylation of the C4 position of indole-3-carbaldehydes. acs.org In this method, the formyl group at C3 acts as a directing group. The reaction is carried out using a catalyst system like palladium(II) acetate (B1210297) (Pd(OAc)₂) with silver acetate (AgOAc) as an oxidant in a solvent mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) at elevated temperatures. acs.org This methodology is sensitive to steric hindrance, with substitutions at the 5-position of the indole ring potentially inhibiting the reaction. acs.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable insights into the functional groups and vibrational modes of a molecule. For this compound, these methods are crucial for confirming the presence of key structural features such as the indole ring, the methyl group, and the aldehyde functional group.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The spectrum for the related parent compound, indole-3-carboxaldehyde, shows characteristic peaks that can be used as a reference. researchgate.netchemicalbook.com

The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the methyl group are observed around 2850-3100 cm⁻¹. A very prominent and sharp absorption band corresponding to the C=O stretching of the aldehyde group is expected in the range of 1650-1700 cm⁻¹. This particular band is a strong indicator of the carboxaldehyde moiety. Additionally, C=C stretching vibrations from the aromatic indole ring appear in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole N-H | 3100 - 3500 |

| Aromatic C-H Stretch | Indole Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 2970 |

| C=O Stretch | Aldehyde | 1650 - 1700 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Indole N-H | 1400 - 1500 |

| C-N Stretch | Indole Ring | 1200 - 1350 |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the indole ring system. Studies on similar molecules like 3-methylindole (B30407) show characteristic Raman bands that are sensitive to the molecular environment. researchgate.net

Key bands in the FT-Raman spectrum would include the indole ring breathing modes and C-H vibrations. The Raman spectrum for 7-methylindole (B51510) shows distinct peaks that can be used to understand the vibrational signature of the 7-methylated indole core. chemicalbook.com The aldehyde C=O stretch, while strong in IR, is typically weaker in Raman spectra. Conversely, the aromatic C=C vibrations are often strong and provide a clear fingerprint of the indole nucleus. The relative intensities of certain bands, such as Fermi doublets, can be highly sensitive to intermolecular interactions. researchgate.net

Table 2: Key FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | Indole N-H | ~3500 |

| Aromatic C-H Stretch | Indole Ring | 3050 - 3150 |

| C=O Stretch | Aldehyde | 1650 - 1680 |

| Indole Ring Vibration | Tryptophan-like marker | 1550 - 1585 |

| Fermi Doublet | Indole Ring | 1340 - 1360 |

| Indole Ring Breathing | Tryptophan-like marker | 750 - 880 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of organic molecules. Through various NMR experiments, a complete structural map of this compound can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Studies

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aldehyde proton, the indole N-H proton, the aromatic protons, and the methyl group protons.

The aldehyde proton (CHO) is highly deshielded and appears as a singlet far downfield, typically around δ 10.0 ppm. The indole N-H proton also appears downfield as a broad singlet. The proton at the C2 position of the indole ring gives a singlet around δ 7.7-8.3 ppm. The protons on the benzene portion of the indole ring (H4, H5, H6) appear in the aromatic region (δ 7.0-8.2 ppm) and their specific shifts and coupling patterns help confirm their positions. The methyl group (CH₃) protons resonate upfield as a sharp singlet around δ 2.5 ppm. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 1 | > 8.5 | broad singlet |

| C2-H | 2 | 7.7 - 8.3 | singlet |

| C4-H | 4 | 7.0 - 7.2 | doublet |

| C5-H | 5 | ~7.2 | triplet |

| C6-H | 6 | ~8.2 | doublet |

| 7-CH₃ | 7 | ~2.5 | singlet |

| CHO | 3 | ~10.0 | singlet |

Note: Spectra are typically run in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Studies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The most downfield signal belongs to the carbonyl carbon of the aldehyde group, typically appearing around δ 185 ppm. The eight carbons of the indole ring resonate in the δ 110-140 ppm range. The attachment of the methyl group at C7 and the aldehyde at C3 influences the chemical shifts of the surrounding carbons. rsc.org The C7 carbon bearing the methyl group would be shifted downfield compared to the unsubstituted indole. The methyl carbon itself gives a signal in the upfield region, typically around δ 16-20 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 2 | ~138 |

| C3 | 3 | ~118 |

| C3a | 3a | ~125 |

| C4 | 4 | ~121 |

| C5 | 5 | ~123 |

| C6 | 6 | ~120 |

| C7 | 7 | ~128 |

| C7a | 7a | ~136 |

| 7-CH₃ | 7 | ~17 |

| CHO | 3 | ~185 |

Note: Assignments are based on data from related indole structures. rsc.orgrsc.org

Two-Dimensional NMR Techniques for Conformational Analysis

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons (H4, H5, H6), confirming their connectivity on the benzene ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the methyl protons at ~δ 2.5 to the methyl carbon at ~δ 17).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons. For instance, a correlation would be expected from the aldehyde proton (CHO) to the C3 carbon, and from the C2 proton to both C3 and the quaternary C3a. Correlations from the methyl protons to C7 and C6 would confirm the position of the methyl group.

Together, these 2D NMR experiments provide irrefutable evidence for the chemical structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the indole ring system and the conjugated carboxaldehyde group constitute the primary chromophores. The indole nucleus itself typically exhibits strong absorption bands in the UV region. The presence of the C=O group of the aldehyde, in conjugation with the aromatic bicyclic system, is expected to influence the position and intensity of these absorption bands. Specifically, n→π* and π→π* transitions are anticipated. The n→π* transition, involving the non-bonding electrons of the oxygen atom, is typically weaker and occurs at longer wavelengths compared to the intense π→π* transitions associated with the conjugated π-electron system of the indole ring and the carbonyl group.

Detailed experimental data specifying the absorption maxima (λmax) for this compound in various solvents were not available in the reviewed scientific literature. However, the expected absorption profile can be theoretically described.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Indole ring, C=C, C=O | Shorter Wavelength UV (200-350 nm) |

| n → π | C=O (aldehyde) | Longer Wavelength UV (>300 nm) |

Note: The exact λmax values and molar absorptivity (ε) are dependent on the solvent used and would require experimental determination.

Mass Spectrometric Investigations

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions.

The molecular formula for this compound is C₁₀H₉NO, corresponding to a molecular weight of approximately 159.18 g/mol . nist.govthermofisher.comscbt.com The NIST (National Institute of Standards and Technology) Chemistry WebBook provides mass spectral data for this compound, confirming its molecular weight. nist.gov

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for aromatic aldehydes. A primary fragmentation event is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-1]⁺, which is often observed as a prominent peak. Another typical fragmentation is the loss of the entire formyl group (•CHO), resulting in an [M-29]⁺ ion corresponding to the 7-methylindole cation. Further fragmentation of the indole ring can also occur.

Interactive Data Table: Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | nist.govthermofisher.comscbt.com |

| Molecular Weight | 159.1846 g/mol | nist.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Major Fragment Ion (m/z) | [M]⁺• (159) | nist.gov |

| Major Fragment Ion (m/z) | [M-1]⁺ (158) | libretexts.orgmiamioh.edu |

| Major Fragment Ion (m/z) | [M-29]⁺ (130) | libretexts.orgmiamioh.edu |

Note: The relative intensities of fragment ions can vary depending on the specific conditions of the mass spectrometer.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the indole ring system and the orientation of the carboxaldehyde substituent relative to the ring. It would also elucidate how the molecules interact with each other in the solid state, which can influence physical properties like melting point and solubility. The presence of the N-H group in the indole ring and the carbonyl oxygen of the aldehyde provides sites for potential hydrogen bonding, which would be clearly defined by a crystallographic study.

Despite the importance of this technique for unambiguous structural elucidation, a search of the published scientific literature, including crystallographic databases, did not yield any specific X-ray diffraction data for this compound. Therefore, details on its crystal system, space group, and unit cell dimensions are not available. While crystallographic data for structurally related indole derivatives exist, they are not included here to maintain a strict focus on the title compound. researchgate.netresearchgate.netmdpi.com

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c) | Data Not Available |

| Unit Cell Angles (α, β, γ) | Data Not Available |

Computational and Theoretical Investigations of 7 Methylindole 3 Carboxaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. For 7-Methylindole-3-carboxaldehyde, DFT calculations provide valuable insights into its fundamental characteristics at the molecular level. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

Optimized Molecular Structures and Vibrational Frequencies

For the closely related compound, indole-3-carboxaldehyde (B46971), DFT studies have been performed, and the results are expected to be largely transferable to the 7-methyl derivative, with minor perturbations introduced by the methyl group. aip.orgnih.gov The planarity of the indole (B1671886) ring is a key feature, and the orientation of the carboxaldehyde group relative to the ring is crucial for its reactivity.

The following table presents theoretically calculated geometric parameters for indole-3-carboxaldehyde, which serve as a proficient model for this compound.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C1-O1 | 1.218 |

| C1-C2 | 1.422 | |

| C2-C3 | 1.372 | |

| C2-C9 | 1.441 | |

| Bond Angle | O1-C1-C2 | 125.1 |

| C3-C2-C9 | 107.2 | |

| C1-C2-C3 | 127.7 |

Note: Data based on DFT calculations for indole-3-carboxaldehyde. nih.gov

Vibrational frequency calculations are another significant output of DFT studies. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The calculated frequencies are often scaled by an empirical factor to better match experimental values. aip.org The vibrational spectrum of this compound is expected to show characteristic bands for the N-H stretch, C-H stretches of the aromatic and methyl groups, the C=O stretch of the aldehyde, and various bending and rocking modes of the indole ring.

A study on indole-3-carboxaldehyde provided a detailed assignment of its vibrational modes based on DFT calculations. aip.org A selection of these calculated vibrational frequencies, which are anticipated to be similar for this compound, are presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=O) | 1680 | Carbonyl stretching |

| δ(N-H) | 1450 | N-H in-plane bending |

| ν(C-N) | 1380 | C-N stretching |

Note: Data based on DFT calculations for indole-3-carboxaldehyde. aip.org

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. aip.org

For indole derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often localized on the electron-withdrawing carboxaldehyde group, suggesting this as the site for nucleophilic attack. The methyl group at the 7-position in this compound is an electron-donating group, which would be expected to raise the HOMO energy level slightly, making the molecule more susceptible to oxidation compared to its unsubstituted counterpart.

A smaller HOMO-LUMO gap implies a more reactive molecule. DFT calculations on related indole-3-carboxaldehyde have shown that these molecules possess a significant energy gap, indicating good kinetic stability. aip.org

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Egap (HOMO-LUMO) | Energy gap | 4.4 |

Note: Values are representative for indole-3-carboxaldehyde derivatives and provide an estimation for this compound.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses of the electron density that provide a chemically intuitive picture of electron pairing and localization in a molecule. nih.govnih.gov These methods allow for the visualization of core electrons, covalent bonds, and lone pairs.

In this compound, an ELF analysis would be expected to show high localization in the regions of the C-C and C-H bonds of the indole ring and methyl group, as well as the C=O and C-H bonds of the carboxaldehyde group. The lone pairs on the oxygen and nitrogen atoms would also appear as distinct localization domains. The LOL analysis provides a complementary view, often with a clearer demarcation of bonding regions. These studies can offer insights into the aromaticity of the indole ring and the nature of the chemical bonds within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show the most negative potential (red) around the carbonyl oxygen atom of the aldehyde group, making it a prime site for electrophilic attack or hydrogen bonding. The region around the N-H group is also expected to exhibit a negative potential. Conversely, the most positive potential (blue) would likely be located around the hydrogen atom of the N-H group, indicating its susceptibility to deprotonation. The aromatic protons will also show positive potential. This analysis provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions.

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Indole derivatives are known to interact with a variety of biological targets, including enzymes like tyrosine kinases, which are implicated in cancer. tandfonline.combohrium.comkoreascience.kr

A hypothetical molecular docking study of this compound with a tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can illustrate its potential as a kinase inhibitor. In such a study, the compound would be docked into the ATP-binding site of the enzyme. The docking score, which estimates the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues of the protein, would be analyzed.

The following table presents a hypothetical summary of a molecular docking study of this compound with the active site of VEGFR-2.

| Parameter | Description |

| Protein Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Binding Site | ATP-binding pocket |

| Docking Score (kcal/mol) | -7.5 (Example value indicating good binding affinity) |

| Key Interacting Residues | Cys919, Asp1046, Glu885, Val848, Leu840 |

| Types of Interactions | - Hydrogen bond between the carbonyl oxygen of the aldehyde and the backbone NH of Cys919. - Hydrogen bond between the indole N-H and the side chain of Asp1046. - Hydrophobic interactions between the indole ring and residues like Val848 and Leu840. |

Note: This data is hypothetical and for illustrative purposes only.

Molecular dynamics simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding.

Binding Affinity and Mode of Action Computational Modeling

Computational modeling is an indispensable tool for predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are used to estimate the binding affinity—the strength of the interaction—and to elucidate the specific mode of action at the molecular level.

While specific computational studies on the binding affinity of this compound are not extensively documented in the reviewed literature, the methodologies are well-established. Molecular docking simulations, for instance, are commonly employed. In a typical docking study, a three-dimensional model of the target protein is used, and the ligand (in this case, this compound) is computationally placed into the binding site in various orientations and conformations. A scoring function then estimates the binding energy for each pose, with lower energies generally indicating a more favorable interaction.

For example, a study on the related compound, 1-Methyl-indole-3-carboxaldehyde, utilized molecular docking to investigate its inhibitory activity against the casein kinase 2 (CK2) protein, which is implicated in lung cancer. researchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are critical for binding. The presence of the carboxamide moiety in indole derivatives is known to facilitate hydrogen bonds with a variety of enzymes and proteins, which is often key to their inhibitory activity. nih.gov

Table 1: Computational Methods in Binding Affinity and Mode of Action Studies

| Computational Method | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Could be used to predict binding to various receptors and enzymes. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of the ligand-protein complex. | Would allow for the study of the dynamic behavior of this compound in a binding site. |

| Free Energy Calculations | More rigorous methods (e.g., Free Energy Perturbation, Thermodynamic Integration) to calculate the binding free energy. | Could provide a more accurate prediction of binding affinity compared to docking scores. |

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods are heavily used in this field to build predictive models. For a series of compounds related to this compound, one could develop a Quantitative Structure-Activity Relationship (QSAR) model.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known biological activity. A mathematical model is then created to correlate these descriptors with the activity. This model can then be used to predict the activity of new, untested compounds. For indole derivatives, the presence of the carboxamide moiety at position 3 has been shown to confer unique inhibitory properties, and SAR studies help to elucidate the key structural features responsible for this. nih.gov

Table 2: Descriptors Used in Computational SAR Studies

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Govern electrostatic and covalent-like interactions. |

| Steric | Molecular volume, surface area, shape indices | Relate to the size and shape of the molecule and its fit in a binding site. |

| Hydrophobic | LogP (partition coefficient) | Indicates how the molecule distributes between a lipid and an aqueous phase. |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecular structure. |

Prediction of Biological Activity and Pharmacokinetic Properties via Computational Methods

Beyond predicting the binding to a specific target, computational methods can also forecast the broader biological activity and pharmacokinetic properties of a compound. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov

For this compound, computational models could be used to predict properties such as:

Aqueous solubility: Important for drug formulation and bioavailability.

Intestinal permeability (Caco-2 permeability): Relates to the absorption of the drug from the gut.

Blood-brain barrier penetration: Important for drugs targeting the central nervous system.

Metabolism: Predicting which enzymes (e.g., cytochrome P450s) might metabolize the compound.

Toxicity: Predicting potential adverse effects.

These predictions are typically made using models built from large datasets of experimental data. nih.gov For instance, the cytotoxic activity of the related 1-Methyl-indole-3-carboxaldehyde against human lung cancer cell lines has been experimentally determined, and such data can be used to build and validate computational models for predicting the anticancer potential of other indole derivatives. researchgate.net

Mechanistic Studies of Biological Action for 7 Methylindole 3 Carboxaldehyde

Molecular Interactions with Biomolecules

The initial interactions of a compound with biological macromolecules are critical determinants of its subsequent physiological effects. For 7-Methylindole-3-carboxaldehyde, these interactions are characterized by its binding to genetic material and its affinity for transport proteins in the bloodstream.

While direct studies on the interaction of this compound with DNA are not extensively documented, research on its parent scaffold, indole-3-carboxaldehyde (B46971), and its derivatives provides significant insights. Studies have shown that heterocyclic compounds synthesized from indole-3-carboxaldehyde can interact with calf thymus DNA (ct-DNA). rsc.org The primary mode of this interaction is believed to be through minor groove binding. rsc.org This is a common interaction model for smaller molecules that fit within the narrower groove of the DNA double helix. rsc.org

Furthermore, metal complexes incorporating Schiff bases derived from indole-3-carboxaldehyde have demonstrated the ability to cleave DNA, a property crucial for the development of certain chemotherapeutic agents. arabjchem.org The binding modes can vary, with some Schiff base ligands of indole-3-carboxaldehyde showing an intercalative method of binding, where the molecule inserts itself between the base pairs of the DNA. tandfonline.com Other research has noted that titanium complexes of indole (B1671886) derivatives bind to DNA through electrostatic or groove binding mechanisms and show a tendency to cleave supercoiled plasmid DNA. researchgate.net

| Indole-3-Carboxaldehyde Derivative | Interaction Mode with DNA | Observed Effect | Binding Constant (Kb) |

|---|---|---|---|

| Heterocyclic derivatives | Minor Groove Binding | Adduct Formation | 1.00–2.00 × 105 M-1rsc.org |

| Schiff base ligand | Intercalation | Binding to CT-DNA | Not specified tandfonline.com |

| Titanium(II) complexes | Electrostatic/Groove Binding | Cleavage of supercoiled DNA | Not specified researchgate.net |

| Transition metal complexes | Not specified | DNA Cleavage | Not specified arabjchem.org |

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a primary transporter for a wide range of endogenous and exogenous substances, including many drugs. A compound's binding affinity to HSA is a crucial pharmacokinetic parameter, influencing its distribution, half-life, and the concentration of its free, active form.

Studies analyzing structure-activity relationships for HSA binding have shown that nonpolar substituents often enhance binding affinity. Specifically, the presence of a nonpolar methyl group, such as the one at the C-7 position of this compound, is predicted to favorably interact with the hydrophobic binding pockets within the HSA protein. This type of substitution can lead to a significant increase in binding affinity, potentially increasing the compound's circulatory half-life.

Cellular and Biochemical Pathway Modulation

Beyond direct molecular binding, this compound and its parent compound exert influence by modulating complex signaling networks that govern both intercellular communication in bacteria and intracellular homeostasis in eukaryotes.

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. The inhibition of QS is a promising anti-virulence strategy that is less likely to induce antibiotic resistance.

Indole-3-carboxaldehyde has been identified as an inhibitor of QS-mediated behaviors. The mechanism likely involves interference with the bacterial signaling molecules or their receptors. The effectiveness of this inhibition can be enhanced through chemical modifications to the indole scaffold. For instance, substitutions on the indole ring can increase the compound's ability to penetrate the bacterial cell membrane or improve its binding affinity to QS-related protein targets. This suggests that the 7-methyl group on this compound could modulate the QS inhibitory activity compared to the unsubstituted parent compound.

Mitochondria are central to cellular metabolism and are the primary source of reactive oxygen species (ROS). The regulation of mitochondrial function and ROS levels is critical for cellular health. Studies on the parent compound, indole-3-carboxaldehyde, reveal a significant, though context-dependent, role in modulating these processes.

In some contexts, such as in the fungus Fusarium solani, indole-3-carboxaldehyde acts as a mitochondrial disruptor. It has been shown to inhibit the mitochondrial electron transport chain at complex I, leading to a decrease in the mitochondrial membrane potential and subsequent accumulation of ROS, specifically hydrogen peroxide (H₂O₂). mdpi.com This disruption of the mitochondrial antioxidant system ultimately leads to fungal cell death. mdpi.com

Conversely, in mammalian cells, indole-3-carboxaldehyde (often referred to as IAld in this context) can have a protective effect. It has been shown to act as an endogenous antioxidant, preventing ROS production and maintaining mitochondrial membrane potential in intestinal epithelial cells under inflammatory stress. dntb.gov.uamdpi.comnih.gov This protective role is also observed in hematopoietic stem cells, where the compound suppresses intracellular ROS production following radiation exposure. nih.gov Furthermore, it can ameliorate mitochondrial dysfunction in models of acute kidney injury. nih.gov These findings highlight that the compound's effect on mitochondria and ROS is highly dependent on the biological system and the specific cellular conditions.

The decision of a cell to proliferate, enter a quiescent state, or undergo programmed cell death (apoptosis) is tightly regulated. Indole derivatives, including indole-3-carboxaldehyde, have been shown to modulate these pathways in a highly context-specific manner.

In certain cancer cell lines, indole derivatives can be cytotoxic and anti-proliferative. For example, a novel indole-core-based compound demonstrated a dose-dependent reduction in cell viability and an induction of apoptosis in Acute Myeloid Leukemia (AML) cells. ircmj.com Similarly, related indole compounds can induce apoptosis and inhibit proliferation in colorectal cancer cells. researchgate.net

However, the effect is not universally anti-proliferative. In a study using Caco-2 intestinal cells, indole-3-carboxaldehyde was found to significantly increase the rate of cell proliferation at a concentration of 10 µM. nih.gov In another context, the compound showed protective, anti-apoptotic effects. When administered to irradiated hematopoietic stem and progenitor cells (HSPCs), indole-3-carboxaldehyde inhibited apoptosis and promoted a state of quiescence, which is beneficial for tissue regeneration after injury. nih.gov This demonstrates that the influence of indole-3-carboxaldehyde on cell fate is not absolute but is instead dictated by the cell type and the surrounding physiological or pathological stimuli.

| Cell Type/Model | Observed Effect on Cell Fate | Compound Studied | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) Cells | Induces Apoptosis / Anti-proliferative | Novel Indole-core derivative | ircmj.com |

| Caco-2 (Intestinal) Cells | Increases Proliferation | Indole-3-carboxaldehyde | nih.gov |

| Hematopoietic Stem/Progenitor Cells (Irradiated) | Inhibits Apoptosis / Promotes Quiescence | Indole-3-carboxaldehyde | nih.gov |

| Colorectal Cancer (CRC) Cells | Induces Apoptosis / Anti-proliferative | Indole-3-acetaldehyde | researchgate.net |

Modulation of Inflammatory Signaling Cascades

The inflammatory response is a critical component of the body's defense mechanism. However, its dysregulation can lead to chronic inflammatory diseases. Indole derivatives, including indole-3-carboxaldehyde (a compound closely related to this compound), have been investigated for their potential to modulate key inflammatory signaling pathways.

Research has shown that indole-3-carboxaldehyde (IAld) can significantly attenuate inflammatory responses induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. One of the primary mechanisms is through the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. mdpi.com Activation of the NLRP3 inflammasome is a crucial step in the inflammatory process, leading to the maturation and release of pro-inflammatory cytokines. Studies have demonstrated that IAld can inhibit the activation of the NLRP3 inflammasome in intestinal epithelial cells, thereby preventing excessive inflammation. mdpi.com

Furthermore, indole-3-carboxaldehyde has been shown to exert its anti-inflammatory effects by targeting the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. In chondrocytes stimulated with interleukin-1β (IL-1β), a model for osteoarthritis-related inflammation, IAld was found to inactivate the NF-κB pathway. nih.gov This inactivation led to a downstream reduction in the expression of several pro-inflammatory cytokines and matrix-degrading enzymes. nih.gov The anti-inflammatory actions of IAld in this context are linked to its activity as an agonist for the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov

Another key inflammatory pathway modulated by indole-3-carboxaldehyde is the Toll-like receptor 7 (TLR7) signaling pathway. nih.gov TLR7 is a pattern recognition receptor that recognizes viral single-stranded RNA and triggers an inflammatory cascade. In studies involving human respiratory syncytial virus (RSV), indole-3-carboxaldehyde was found to moderately inhibit the RSV-induced inflammatory response in macrophage cells by downregulating the expression of TLR7. nih.gov This, in turn, suppressed the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner, leading to a reduction in the excessive secretion of interferon-alpha (IFN-α). nih.gov

More recent research has also pointed to the role of indole-3-carboxaldehyde in mitigating inflammatory responses in macrophages through the miR-1271-5p/HDAC9 signaling pathway, which is implicated in atherosclerosis. nih.govresearchgate.net Treatment with the compound was shown to decrease levels of the pro-inflammatory cytokine IL-6 while increasing the anti-inflammatory cytokine IL-10. nih.govresearchgate.net

While these studies have been conducted on the parent compound, indole-3-carboxaldehyde, the findings suggest a strong potential for its derivatives, such as this compound, to exhibit similar modulatory effects on these critical inflammatory cascades.

Table 1: Effect of Indole-3-carboxaldehyde (IAld) on Inflammatory Markers

| Cell/Tissue Type | Inflammatory Stimulus | Key Pathway Modulated | Downregulated Markers | Upregulated Markers |

| Intestinal Epithelial Cells | Lipopolysaccharide (LPS) | NLRP3 Inflammasome, NF-κB | NLRP3, Caspase-1, iNOS | Aryl Hydrocarbon Receptor (AhR) |

| Rat Chondrocytes | Interleukin-1β (IL-1β) | NF-κB, AhR | IL-6, iNOS, COX-2, MMP3, MMP13, ADAMTS5 | Aggrecan, Collagen-II |

| Mouse Macrophages (RAW264.7) | Respiratory Syncytial Virus (RSV) | TLR7, NF-κB | IFN-α, TLR7 | - |

| THP-1 Macrophage-derived Foam Cells | Oxidized LDL | miR-1271-5p/HDAC9 | IL-6, HDAC9 | IL-10, miR-1271-5p, ABCA1, ABCG1 |

Impact on Xenobiotic Metabolism and Enzyme Induction

Xenobiotics are foreign chemical substances that the body must metabolize and eliminate. The liver is the primary organ responsible for this process, utilizing a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.netresearchgate.net Indole derivatives have been identified as modulators of these xenobiotic-metabolizing enzymes, which can have significant implications for drug metabolism and detoxification. nih.govnih.gov

Studies on various indole compounds have demonstrated their ability to induce the expression and activity of CYP enzymes. For instance, 3,3'-diindolylmethane (B526164) (DIM), a compound derived from the dietary indole, indole-3-carbinol, has been shown to be a mixed inducer of CYP enzymes in cultured rat liver slices. nih.gov Treatment with DIM resulted in a notable induction of enzymes belonging to the CYP1A, CYP2B, and CYP3A subfamilies. nih.gov This induction of metabolic enzymes was associated with a protective effect, as it reduced the cytotoxicity induced by toxins like aflatoxin B1 and monocrotaline. nih.gov

The mechanism of this induction often involves the activation of nuclear receptors that act as sensors for foreign compounds. The aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR) are two such key regulators. theses.cz Research has indicated that mono-methylated indoles can act as ligands and partial agonists of the human PXR. theses.cz Activation of PXR leads to the transcriptional upregulation of genes involved in drug metabolism, including various CYPs. Furthermore, these mono-methylated indoles have been shown to have a dual effect on the AhR-CYP1A signaling pathway, acting as both inducers of CYP1A genes and as inhibitors of the catalytic activity of the CYP1A1 enzyme. theses.cz

Indole itself, the parent compound of the indole family, is metabolized by CYP enzymes, particularly CYP2E1, in the liver. researchgate.net This highlights the intricate relationship between indolic compounds and the enzymatic machinery of xenobiotic metabolism. While direct studies on this compound are limited in this specific context, the evidence from related methylated and other indole derivatives strongly suggests that it likely interacts with and modulates the activity of xenobiotic-metabolizing enzymes. The presence of the methyl group on the indole ring could influence its affinity for nuclear receptors like PXR and AhR, and consequently its potential to induce or inhibit specific CYP isoforms.

Inhibition of Bacterial Virulence Factor Production

The rise of antibiotic resistance has spurred the search for alternative therapeutic strategies, one of which is the targeting of bacterial virulence. Anti-virulence agents aim to disarm pathogens by inhibiting the production of factors that cause disease, without necessarily killing the bacteria, thereby exerting less selective pressure for the development of resistance. Indole and its derivatives have emerged as promising candidates in this area, primarily through the disruption of quorum sensing (QS). nih.govmdpi.com

Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. mdpi.comnih.gov This system controls a wide array of processes, including biofilm formation and the production of virulence factors such as proteases, elastases, and toxins. nih.gov Indole-3-carboxaldehyde and its derivatives have been shown to interfere with QS systems in several pathogenic bacteria. bioaustralis.comscispace.combiorxiv.org

For example, indole-3-carboxaldehyde has been identified as an effective inhibitor of biofilm formation in Vibrio parahaemolyticus. scispace.com In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the related compound 5-bromoindole-3-carboxaldehyde (B1265535) has been shown to significantly inhibit the production of several QS-dependent virulence factors. biorxiv.org At a concentration of 100 µg/ml, it inhibited pyocyanin (B1662382) production by 92.5% and elastase production by 79.85% in the PA01 strain. biorxiv.org

The substitution pattern on the indole ring appears to play a crucial role in the quorum sensing inhibitory (QSI) activity of these compounds. A study comparing the QSI potential of indole-3-carboxaldehyde with its monobrominated derivatives in Chromobacterium violaceum demonstrated that bromination significantly enhances potency. mdpi.com The half-maximal inhibitory concentration (IC50) for violacein (B1683560) production, a QS-regulated pigment, was determined for each compound. While indole-3-carboxaldehyde had an IC50 of 171 µM, the brominated versions were significantly more potent. mdpi.com

Table 2: Quorum Sensing Inhibition by Brominated Indole-3-Carboxaldehyde Derivatives

| Compound | Position of Bromo Group | IC50 (µM) for Violacein Inhibition | Fold Reduction in IC50 vs. Control |

| Indole-3-carboxaldehyde (Control) | N/A | 171 | - |

| 5-Bromoindole-3-carboxaldehyde | 5 | 13 | 13 |

| 6-Bromoindole-3-carboxaldehyde | 6 | 19 | 9 |

| 7-Bromoindole-3-carboxaldehyde | 7 | 72 | 2 |

Data sourced from a study on Chromobacterium violaceum. mdpi.com

These findings indicate that the indole-3-carboxaldehyde scaffold is a viable platform for the development of anti-virulence agents. The data on halogenated derivatives suggest that modifications to the indole ring, such as the methyl group in this compound, could fine-tune the inhibitory activity against bacterial virulence factor production.

Structure Activity Relationship Sar Investigations of 7 Methylindole 3 Carboxaldehyde Derivatives

Influence of Substituents on the Indole (B1671886) Ring on Biological Efficacy

The nature and position of substituents on the bicyclic indole ring play a pivotal role in modulating the biological efficacy of 7-methylindole-3-carboxaldehyde derivatives. The addition of different functional groups to the benzene (B151609) portion of the indole nucleus can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research into indole-3-carboxaldehyde (B46971) derivatives has demonstrated that both electron-donating and electron-withdrawing groups can influence bioactivity. For instance, in a series of hydrazone derivatives, the presence of halogen atoms such as fluorine and chlorine on the phenyl ring was found to be significant for antimicrobial activity. nih.gov Specifically, derivatives of 5-bromoindole-3-aldehyde showed broad-spectrum antimicrobial activity against various bacteria and fungi. nih.gov

In another study focusing on anti-oomycete activity, a preliminary SAR analysis revealed a clear dependency on the substituent at the 5- and 6-positions of the indole ring. researchgate.net The efficacy of substituents at the R1 position was ranked in the order of 5-CN > H > 6-Me, indicating that a strong electron-withdrawing group like cyanide at position 5 enhances activity more than a small electron-donating methyl group at position 6. researchgate.net Furthermore, the position of a nitro group was also critical, with a 4-NO2 substituent showing greater activity than a 3-NO2 substituent. researchgate.net

Conversely, for antioxidant applications, electron-donating groups appear to be favorable. Analogues bearing a methoxy (B1213986) group, an electron-donating substituent, have been reported to exhibit predominant antioxidant activity. researchgate.net

Table 1: Effect of Indole Ring Substituents on Biological Activity

| Base Scaffold | Substituent & Position | Biological Activity Noted | Finding | Reference |

| Indole-3-carboxaldehyde | 5-CN | Anti-oomycete | More potent than H or 6-Me | researchgate.net |

| Indole-3-carboxaldehyde | 6-Me | Anti-oomycete | Less potent than H or 5-CN | researchgate.net |

| Indole-3-carboxaldehyde | 5-Bromo | Antimicrobial | Broad-spectrum activity | nih.gov |

| Indole-3-carboxaldehyde | Methoxy group | Antioxidant | Enhanced activity | researchgate.net |

| Hydrazone Derivative | Fluorine/Chlorine | Antimicrobial | Significant for activity | nih.gov |

Significance of the Formyl Group (C3-Formylation) for Biological Receptor Interaction

The formyl group (-CHO) at the C3 position of the indole ring is a cornerstone of the molecule's chemical reactivity and biological importance. This aldehyde function is not merely a passive feature; it serves as a critical chemical handle for the synthesis of a vast array of derivatives and is often directly involved in interactions with biological receptors. researchgate.net

The electrophilic nature of the carbonyl carbon in the formyl group makes it a prime site for nucleophilic attack. This reactivity allows the C3-aldehyde to readily undergo condensation reactions with various amine derivatives to form Schiff bases (imines) and hydrazones. researchgate.net These reactions are fundamental in medicinal chemistry for linking the indole scaffold to other pharmacophores, thereby creating hybrid molecules with novel or enhanced biological activities. Indole-3-carboxaldehyde and its derivatives are key intermediates in the synthesis of numerous biologically active compounds, including natural alkaloids. researchgate.net

The aldehyde's ability to act as a hydrogen bond acceptor is also significant for biological receptor interaction. The oxygen atom can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors, contributing to the binding affinity and stabilization of the ligand-receptor complex. The modification of this formyl group into other functionalities, such as oximes or amides, has been shown to produce compounds with potent activities, including urease inhibition and cannabinoid receptor agonism, further highlighting the strategic importance of C3-formylation. mdpi.comnih.govrsc.org

Effects of N-Substitution on Activity Profiles

Substitution at the N1 position of the indole ring, the nitrogen atom, is a common strategy to modify the physicochemical properties and biological activity of indole derivatives. The indole NH group can act as a hydrogen bond donor, and its substitution with various alkyl or aryl groups eliminates this capability while introducing new steric and electronic features.

In the development of urease inhibitors, a series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized. mdpi.com This research demonstrated that modifying the substituent on the indole nitrogen is a viable strategy for optimizing inhibitory potency against Helicobacter pylori urease. For example, N-alkylation with methyl and benzyl (B1604629) groups was successfully performed to create new derivatives for biological evaluation. mdpi.com The synthesis of these N-substituted compounds is confirmed through spectroscopic methods, such as the disappearance of the N-H peak in FT-IR spectra. researchgate.net These findings underscore that the N1 position is a key modification site for fine-tuning the activity profiles of indole-based therapeutic agents. mdpi.commdpi.com

Table 2: Impact of N-Substitution on Biological Activity of Indole-3-carboxaldehyde Derivatives

| N1-Substituent | Derivative Type | Biological Activity Investigated | Outcome | Reference |

| Methyl | Hydrazone | Antimicrobial | Broad-spectrum activity observed | nih.gov |

| Methyl | Oxime | Urease Inhibition | Synthesized for evaluation as potential inhibitors | mdpi.com |

| Benzyl | Oxime | Urease Inhibition | Synthesized for evaluation as potential inhibitors | mdpi.com |

| Various | Oxime | General Synthesis | Mechanochemical synthesis developed | mdpi.com |

Positional Isomerism and its Impact on Biological Potency

Positional isomerism, which concerns the different placement of functional groups on a core scaffold, can have a profound impact on the biological potency and selectivity of drug candidates. In the context of this compound, the location of the methyl group at the C7 position is defining. Moving this group to other positions on the indole ring, such as C4, C5, or C6, results in distinct isomers with potentially different biological profiles.

While direct comparative studies between all positional isomers of methylindole-3-carboxaldehyde are limited, SAR studies on related substituted indoles confirm the principle. For example, research on nitro-substituted derivatives showed that a 4-NO2 group conferred different anti-oomycete activity compared to a 3-NO2 group. researchgate.net This demonstrates that even a slight shift in a substituent's position on the aromatic ring can alter the interaction with the biological target.

The importance of substituent placement is further highlighted by the distinct applications of different isomers as synthetic precursors. For instance, 5-methylindole-3-carboxaldehyde is used as a reactant in the preparation of tryptophan dioxygenase inhibitors and antiandrogens. sigmaaldrich.com In contrast, 6-fluoro-7-methylindole-3-carboxaldehyde (B15086753) is another specific isomer available for specialized synthesis. sigmaaldrich.com The fact that specific isomers are chosen for the synthesis of particular classes of therapeutic agents implies that their inherent structural differences translate to distinct biological activities and potencies. This underscores that the specific substitution pattern, as seen in this compound, is a critical determinant of its ultimate biological function.

Conformational Analyses and Their Correlation with Bioactivity

The significance of molecular conformation has been clearly demonstrated in studies of indole-3-carboxamide derivatives designed as cannabinoid CB1 receptor agonists. nih.gov In one study, creating structurally restricted, tricyclic analogs led to conformationally constrained molecules. The biological activity of these compounds was found to be dependent on the absolute configuration of the chiral center, with the preferred enantiomer being more potent than a more flexible, unconstrained parent compound. nih.gov This indicates that locking the molecule into a specific, "active" conformation can significantly enhance potency.

Furthermore, computational methods like molecular docking are used to predict the preferred binding poses of indole derivatives in the active sites of enzymes. In silico studies on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors helped to elucidate the binding interactions with the enzyme's active site, correlating specific conformations with inhibitory activity. mdpi.com The existence of geometric isomers, such as syn and anti oximes (also referred to as Z and E isomers), also represents a form of conformational isomerism that can influence biological activity. Structural analysis of these isomers has been performed to ascertain the geometry of the hydroxyimino function relative to the indole core, which may in turn influence their stability and reactivity. researchgate.net

Medicinal Chemistry and Drug Discovery Applications of 7 Methylindole 3 Carboxaldehyde

Development of Novel Therapeutic Leads

7-Methylindole-3-carboxaldehyde serves as a key starting material for synthesizing a variety of heterocyclic compounds with potential therapeutic value. The aldehyde functional group is a convenient handle for creating more complex molecules through reactions like condensation to form Schiff bases or chalcones, opening up a vast chemical space for drug discovery. nih.gov

Prospective Antimicrobial Agents

The indole (B1671886) scaffold is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound, particularly those incorporating other heterocyclic systems, have shown significant promise in combating bacterial and fungal pathogens.

Research into Schiff base derivatives has been particularly fruitful. These compounds, typically formed by the condensation of an aldehyde with a primary amine, have demonstrated a broad spectrum of antimicrobial activity. For instance, Schiff bases derived from indole-3-carboxaldehyde (B46971) have been synthesized and evaluated against a panel of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescence, Aspergillus niger, and Candida albicans. nih.gov

Hydrazone derivatives have also been identified as potent antimicrobial agents. A study on a series of 1-methylindole-3-carboxaldehyde hydrazone derivatives revealed broad-spectrum activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against various microorganisms. nih.gov The research highlighted that aromaticity and the presence of di-substitutions on the phenyl ring, particularly with electron-withdrawing groups like fluorine and chlorine, were significant for the observed antimicrobial activity. nih.gov Similarly, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, starting from substituted indole-3-carboxaldehydes, has yielded compounds with high activity against staphylococci. One such derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a very low MIC of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA), a notoriously difficult-to-treat pathogen. aip.org

| Derivative Type | Target Organism | Activity (MIC, µg/mL) | Reference |

| 1-Methylindole-3-carboxaldehyde Hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25 - 100 | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Staphylococcus aureus ATCC 25923 | 3.90 | aip.org |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | < 1.0 (reported as 0.98) | aip.org |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives against various microbial strains.

Anticancer Drug Candidates

The development of novel anticancer agents is a critical area of research where indole derivatives have made a significant impact. This compound is a valuable precursor for creating compounds with cytotoxic activity against various cancer cell lines.

One promising derivative is 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M). This compound has demonstrated potent in vitro cytotoxicity against a broad range of human tumor cell lines, including those from the central nervous system (CNS). NB7M was found to be highly cytotoxic to neuroblastoma cell lines such as SMS-KCNR, SK-N-SH, SH-SY5Y, and IMR-32. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, highlighting its potential as a therapeutic candidate for cancers that are currently difficult to treat.

| Compound | Cell Line | Activity (IC50) | Reference |

| NB7M (1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate) | SH-SY5Y (Neuroblastoma) | ~5 µM | |

| NB7M (1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate) | IMR-32 (Neuroblastoma) | ~5 µM | |

| NB7M (1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate) | SMS-KCNR (Neuroblastoma) | ~2.5 µM |

This table presents the IC50 values, the concentration of a drug that is required for 50% inhibition in vitro, for the compound NB7M against various neuroblastoma cell lines.